molecular formula C8H18ClNO2 B2931181 1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride CAS No. 2361644-25-7

1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride

Cat. No.: B2931181
CAS No.: 2361644-25-7
M. Wt: 195.69
InChI Key: OOWMHCYVEYWAFC-UHFFFAOYSA-N
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Description

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride is a tertiary amine hydrochloride salt featuring a tetrahydropyran (oxan-2-yl) substituent. The compound’s structure combines a propan-2-ol backbone with an amino group and a cyclic ether moiety, enhancing its solubility and stability due to the hydrochloride salt form.

Properties

IUPAC Name

1-amino-2-(oxan-2-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(10,6-9)7-4-2-3-5-11-7;/h7,10H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWMHCYVEYWAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CCCCO1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride typically involves the reaction of 2-oxanone with an appropriate amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The oxan-2-yl group (tetrahydropyran) confers unique steric and electronic characteristics. Below is a comparative analysis with similar compounds:

Compound Substituent Molecular Formula Molecular Weight Key Properties Reference
1-Amino-2-(oxan-2-yl)propan-2-ol HCl Oxan-2-yl (cyclic ether) C₈H₁₆ClNO₂ ~193.67* Enhanced solubility (HCl salt), conformational rigidity from cyclic ether
1-Amino-2-(2-bromophenyl)propan-2-ol HCl 2-Bromophenyl C₉H₁₃BrClNO 266.57 Higher lipophilicity (logP) due to bromine; potential halogen bonding
1-(Aminooxy)propan-2-ol HCl Aminooxy C₃H₉NO₂·HCl 127.57 Reactive aminooxy group; lower MW, possible instability
1-Amino-2-(4-methoxyphenyl)propan-2-ol HCl 4-Methoxyphenyl C₁₀H₁₆ClNO₂ ~217.70* Electron-donating methoxy group; improved solubility in polar solvents
Propranolol HCl Naphthalen-1-yloxy C₁₆H₂₁NO₂·HCl 295.80 Clinically used β-blocker; aryloxy group enhances receptor binding affinity


*Calculated based on analogous structures.

Key Observations:
  • Conformational Rigidity : The cyclic ether in the oxan-2-yl group restricts rotation, which may improve binding specificity compared to linear alkyl or aryloxy groups .
  • Reactivity: Aminooxy derivatives () are more reactive, posing stability challenges, while methoxy groups () enhance electronic donation without significant reactivity .

Crystallographic and Stability Data

  • Crystal Structures: Propranolol derivatives () adopt a gauche conformation in the -CH(OH)-CH₂-NH- chain, critical for β-blocker activity. The oxan-2-yl group’s rigidity may stabilize similar bioactive conformations .
  • Hydrate Forms: Compounds like 1-amino-3-(2,6-dimethylphenoxy)propan-2-ol HCl hydrate () highlight the impact of hydration on solubility and stability, a factor less documented for the oxan-2-yl analog .

Biological Activity

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride, also known as 2-amino-3-(oxan-2-yl)propan-1-ol hydrochloride, is a compound characterized by its unique structural features, including an amino group, an oxane ring, and a propanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a biochemical probe in enzyme studies.

The molecular formula of this compound is C9H19ClN2O2, with a molecular weight of approximately 202.72 g/mol. The compound's structure allows it to engage in significant interactions with biological targets, influencing their activity through mechanisms such as hydrogen bonding and electrostatic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound can modulate enzyme activity, particularly in pathways involving lysosomal phospholipase A2 (LPLA2), which plays a crucial role in lipid metabolism and cellular signaling . The inhibition of LPLA2 by cationic amphiphilic compounds has been linked to potential therapeutic applications, including the treatment of phospholipidosis-related conditions.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable biological activity. For instance, studies have shown its capacity to inhibit LPLA2, which is essential for maintaining lipid homeostasis within cells. The inhibition of this enzyme can lead to significant alterations in cellular lipid profiles, potentially resulting in therapeutic benefits against various diseases .

Case Studies

A recent study explored the effects of this compound on cellular models exhibiting phospholipidosis. The compound was tested at varying concentrations to assess its impact on cell viability and lipid accumulation. Results indicated that at specific concentrations, the compound effectively reduced lipid accumulation in treated cells, suggesting its potential utility in managing lipid-related disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Characteristics
1-Amino-2-(oxan-3-yl)propan-2-ol hydrochlorideDifferent substitution patternVaries in reactivity profile
2-Amino-3-(oxan-3-yl)propan-1-ol hydrochlorideSimilar functional groups but different oxane positionAltered pharmacokinetics
Ethyl 2-amino-3-(oxan-2-yloxy)propanoateContains a chiral centerUnique stereochemistry affecting properties

This table highlights the distinct features of this compound compared to other similar compounds, emphasizing its unique reactivity and potential biological activities.

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